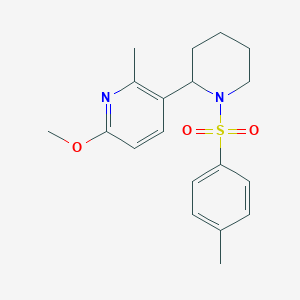![molecular formula C10H6FN3O B11823176 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)
7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one is a heterocyclic compound with a molecular formula of C10H6FN3O and a molecular weight of 203.18 g/mol . This compound is characterized by the presence of a fluorine atom at the 7th position of the pyrimido[4,5-b]indole core structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one can be achieved through a multi-step process. One common method involves the use of indole-3-carboxaldehyde, benzaldehyde, and ammonium iodide as starting materials. The reaction is catalyzed by iodine under an oxygen atmosphere . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as iodine and DMSO can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimido[4,5-b]indole compounds.
Applications De Recherche Scientifique
7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mécanisme D'action
The mechanism of action of 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in various cellular processes . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one can be compared with other similar compounds, such as:
7-chloro-3H,4H,9H-pyrimido[4,5-b]indol-4-one: Similar structure but with a chlorine atom instead of fluorine.
9H-pyrimido[4,5-b]indole: Lacks the fluorine substitution.
Pyrimido[4,5-b]quinoline-2,4-dione: Different core structure but similar reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H6FN3O |
|---|---|
Poids moléculaire |
203.17 g/mol |
Nom IUPAC |
7-fluoro-3,9-dihydropyrimido[4,5-b]indol-4-one |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-6-7(3-5)14-9-8(6)10(15)13-4-12-9/h1-4H,(H2,12,13,14,15) |
Clé InChI |
USGLMLPELRZWAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)NC3=C2C(=O)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)
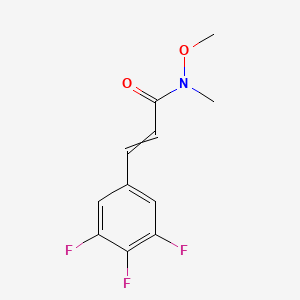
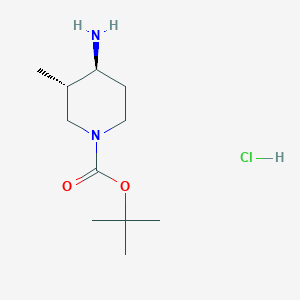

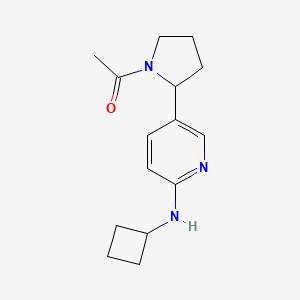


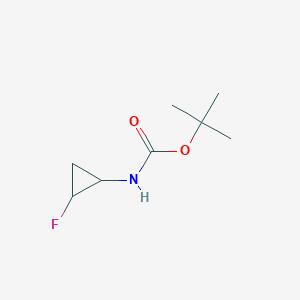
![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)
![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
